N,N,N'-Trimethyl-N'-nonylethylenediamine
CAS No.: 93761-34-3
Cat. No.: VC16969871
Molecular Formula: C14H32N2
Molecular Weight: 228.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93761-34-3 |
---|---|
Molecular Formula | C14H32N2 |
Molecular Weight | 228.42 g/mol |
IUPAC Name | N,N,N'-trimethyl-N'-nonylethane-1,2-diamine |
Standard InChI | InChI=1S/C14H32N2/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h5-14H2,1-4H3 |
Standard InChI Key | MXCOFYHDAGITSL-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCN(C)CCN(C)C |
Introduction
Chemical Identity and Structural Characteristics
N,N,N'-Trimethyl-N'-nonylethylenediamine belongs to the class of substituted ethylenediamines, distinguished by its asymmetrical substitution pattern. The IUPAC name N,N,N'-trimethyl-N'-nonylethane-1,2-diamine reflects its structure: a two-carbon chain (ethane-1,2-diamine) with three methyl groups () and one nonyl group () attached to the nitrogen atoms . The molecular weight is 228.42 g/mol, and the SMILES notation confirms the arrangement of substituents .
The compound’s three-dimensional conformation, as modeled computationally, reveals a flexible backbone dominated by the nonyl chain’s hydrophobicity and the methyl groups’ steric effects . This amphiphilic structure suggests potential self-assembly behavior in aqueous solutions, though experimental validation is absent in current literature.
Physicochemical Properties
Key computed and inferred properties of N,N,N'-Trimethyl-N'-nonylethylenediamine are summarized below:
The high XLogP3 value suggests strong hydrophobic character, likely due to the nonyl chain. With no hydrogen bond donors and a low polar surface area, the compound is expected to exhibit poor solubility in water but high miscibility with organic solvents like ethanol or hexane. Its liquid state at room temperature can be inferred from analogs such as N,N,N'-Trimethylethylenediamine, which has a boiling point of 116–118°C .
Research Gaps and Future Directions
Current knowledge gaps include:
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Synthetic Optimization: Detailed protocols for scalable and efficient synthesis.
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Experimental Characterization: Spectroscopic data (NMR, IR) and thermodynamic properties (melting/boiling points).
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Application-Specific Studies: Efficacy in surfactants, catalysis, or biomedical contexts.
Collaborative efforts between computational chemists and experimentalists are critical to unlocking this compound’s full potential.
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